2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine is an organic compound that belongs to the class of benzoxazoles This compound is characterized by the presence of a benzoxazole ring substituted with a chloro and iodo group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine typically involves multiple steps starting from readily available starting materials. One common method involves the following steps:
Nitration: The starting material, o-chlorobenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Cyclization: The amine group reacts with a suitable reagent to form the benzoxazole ring.
Iodination: Finally, the compound undergoes iodination using the Sandmeyer reaction to introduce the iodine atom.
Industrial Production Methods
For industrial production, the synthesis route is optimized for high yield and purity. The use of cheap and readily available starting materials, such as o-chlorobenzoic acid, and efficient reaction conditions, such as the Sandmeyer reaction for iodination, make the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the benzoxazole ring.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzoxazole derivatives .
Scientific Research Applications
2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
- 4-(2-Chloro-5-Iodobenzyl)Phenol
- (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone
Uniqueness
2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine is unique due to the presence of both chloro and iodo substituents on the phenyl ring, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2O/c14-10-3-1-7(15)5-9(10)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUSGHHSAJXFKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(O2)C3=C(C=CC(=C3)I)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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